molecular formula C12H14O4 B8134714 Methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate

Methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate

Cat. No.: B8134714
M. Wt: 222.24 g/mol
InChI Key: HYFHOQWPBWGIAC-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate is a substituted methyl benzoate ester featuring a cyclopropylmethoxy group at position 2 and a hydroxyl group at position 5 of the benzene ring. This combination of substituents may influence its physicochemical properties (e.g., solubility, acidity) and biological activity compared to simpler analogs.

Properties

IUPAC Name

methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-12(14)10-6-9(13)4-5-11(10)16-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFHOQWPBWGIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate typically involves the esterification of 2-(cyclopropylmethoxy)-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Weight Notable Features References
This compound Cyclopropylmethoxy (bulky ether) Hydroxyl (polar, acidic) ~222.24* High lipophilicity from cyclopropyl; phenolic -OH N/A
Methyl 2-methoxy-5-(methylsulfonyl)benzoate Methoxy (small ether) Methylsulfonyl (electron-withdrawing) ~258.28 Enhanced electrophilicity due to sulfonyl group
Methyl 5-methoxy-2-methylbenzoate Methyl (alkyl) Methoxy (ether) ~180.20 Non-polar; limited steric hindrance
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate Hydroxyl (polar) Bromo (halogen, meta to -OH) 261.07 Bromine enhances reactivity (e.g., substitution)
Methyl 2-chloro-5-formylbenzoate Chloro (electron-withdrawing) Formyl (aldehyde) ~198.59 Reactive aldehyde group; potential for further derivatization
Methyl 5-acetyl-2-(benzyloxy)benzoate Benzyloxy (bulky ether) Acetyl (ketone) ~314.33 Bulky benzyl group; ketone functionality

*Calculated molecular weight based on formula C₁₂H₁₄O₄.

Key Structural and Functional Insights:

Substituent Bulk and Lipophilicity: The cyclopropylmethoxy group in the target compound is bulkier than methoxy () or methyl (), likely increasing lipophilicity and influencing membrane permeability in biological systems.

The hydroxyl group in the target compound and introduces acidity (pKa ~10 for phenolic -OH), enabling hydrogen bonding and salt formation.

Reactivity and Synthetic Utility :

  • Bromo () and formyl () substituents serve as handles for further functionalization (e.g., cross-coupling, reduction).
  • The acetyl group () could participate in condensation or nucleophilic addition reactions.

Biological Implications :

  • While biological data are absent in the evidence, the cyclopropylmethoxy group’s rigidity and hydroxyl group’s polarity may influence receptor binding or metabolic stability compared to analogs like methyl 2-methoxy-5-methylbenzoate ().

Research Findings and Implications

Solubility and Physicochemical Properties:

  • The hydroxyl group enhances water solubility relative to non-polar analogs (e.g., ), but the cyclopropylmethoxy group may counterbalance this by increasing logP.
  • Sulfonyl () and formyl () substituents reduce solubility due to their polarity and molecular weight.

Functional Group Interactions:

  • The hydroxyl group’s acidity could enable pH-dependent solubility, while sulfonyl () and acetyl () groups may engage in dipole-dipole interactions.

Biological Activity

Methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant research findings.

The biological activity of this compound can be attributed to several structural features:

  • Hydroxy Group : The presence of a hydroxy group allows for hydrogen bonding, which enhances the compound's binding affinity to various biological targets.
  • Ester Moiety : This group can undergo hydrolysis, leading to the release of active metabolites that exhibit biological effects.
  • Cyclopropylmethoxy Group : The unique steric and electronic properties imparted by this group influence the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, showing promising results compared to traditional antibiotics.

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Escherichia coli100Gentamicin8
Klebsiella pneumoniae150Gentamicin8
Staphylococcus aureus50Gentamicin8
Bacillus cereus75Gentamicin8

This table illustrates the compound's potential as an antimicrobial agent, particularly against resistant strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could make it a candidate for treating conditions characterized by inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy : A study conducted by Selvam et al. (2017) synthesized related compounds and evaluated their antibacterial activity against common pathogens. The results indicated that this compound demonstrated superior antibacterial activity compared to other synthesized derivatives .
  • Mechanistic Insights : Another investigation focused on the compound's interaction with bacterial cell membranes. The study revealed that the compound disrupts membrane integrity, leading to cell lysis in susceptible bacteria .
  • Comparative Analysis : A comparative study highlighted the unique structural characteristics of this compound against similar compounds like Methyl 2-(methoxy)-5-hydroxybenzoate. The cyclopropylmethoxy group was shown to enhance biological activity due to improved binding interactions with target sites .

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